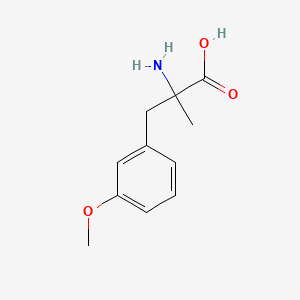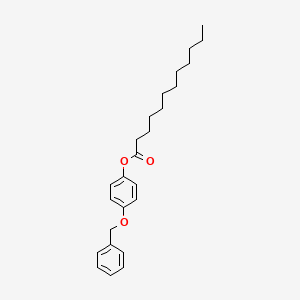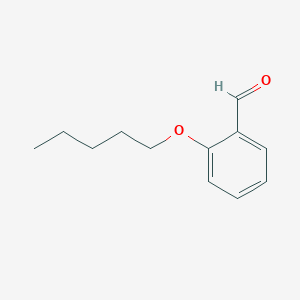![molecular formula C9H5N3O2 B1597349 Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione CAS No. 73907-94-5](/img/structure/B1597349.png)
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione
Overview
Description
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione: is a heterocyclic compound that belongs to the class of pyrroloindazoles This compound is characterized by a fused ring system that includes both pyrrole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α-indolylhydrazones, which undergo intramolecular C-H amination in the presence of a Cu/Fe co-catalyst system. This reaction is carried out at 50°C in an aqueous medium, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis methods to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione can undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction. The 3 and 8 positions of the compound are particularly reactive in electrophilic substitution reactions .
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as Vilsmeier-Haack and Mannich reagents are commonly used for electrophilic substitution at the 3 and 8 positions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products: The major products formed from these reactions include monosubstituted and disubstituted derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Chemistry: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione serves as a valuable scaffold for the development of novel neuraminidase inhibitors. These inhibitors are crucial in the treatment of influenza A and B viruses .
Biology: In biological research, this compound has shown potential as a dual inhibitor of viral and bacterial neuraminidases, making it a promising candidate for the treatment of infections exacerbated by secondary bacterial infections .
Medicine: The compound’s ability to inhibit neuraminidases has significant implications for the development of antiviral drugs. It has been identified as a promising scaffold for the development of novel antiviral agents .
Industry: In the industrial sector, this compound can be used in the synthesis of various pharmaceuticals and agrochemicals, owing to its versatile chemical reactivity and biological activity .
Mechanism of Action
The mechanism of action of pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione involves the inhibition of neuraminidase enzymes. These enzymes are crucial for the replication and spread of influenza viruses. By inhibiting neuraminidases, the compound prevents the release of viral particles from infected cells, thereby reducing the spread of the virus . Additionally, the compound’s dual activity against both viral and bacterial neuraminidases makes it effective in treating infections complicated by secondary bacterial infections .
Comparison with Similar Compounds
Pyrrolo[2,3-e]indazole: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms within the ring structure.
Pyrrolo[2,3-b]indole: Another related compound with a different arrangement of the fused rings.
Uniqueness: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is unique due to its dual inhibitory activity against both viral and bacterial neuraminidases. This dual activity is not commonly observed in other similar compounds, making it a valuable scaffold for the development of broad-spectrum antiviral and antibacterial agents .
Properties
IUPAC Name |
1,6-dihydropyrrolo[2,3-g]indazole-7,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H,(H,10,12)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCYJWHCGDSZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=NN3)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419557 | |
| Record name | Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73907-94-5 | |
| Record name | 1,6-Dihydropyrrolo[2,3-g]indazole-7,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73907-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 73907-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


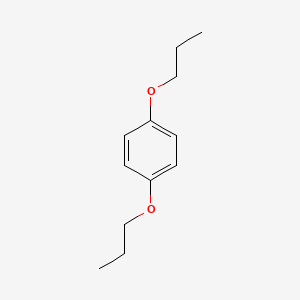


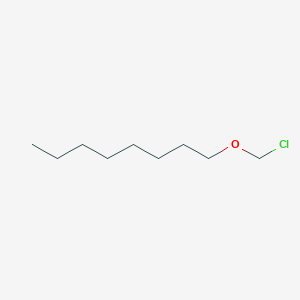
![3-(4-BROMOPHENYL)-2H-BENZO[B][1,4]OXAZINE](/img/structure/B1597272.png)
![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene](/img/structure/B1597273.png)
